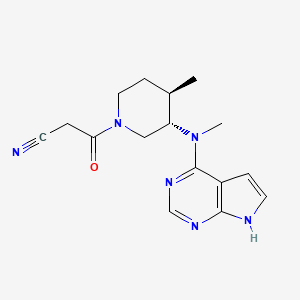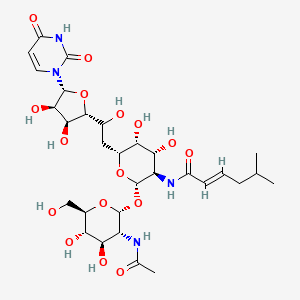![molecular formula C17H25N3O15 B1663639 (1S,5R,6R,7S,9S,11R,12S,13S,14S)-3-amino-14-(hydroxymethyl)-8,10-dioxa-2,4-diazatetracyclo[7.3.1.17,11.01,6]tetradec-3-ene-5,9,12,13,14-pentol;2-hydroxypropane-1,2,3-tricarboxylic acid CAS No. 18660-81-6](/img/structure/B1663639.png)
(1S,5R,6R,7S,9S,11R,12S,13S,14S)-3-amino-14-(hydroxymethyl)-8,10-dioxa-2,4-diazatetracyclo[7.3.1.17,11.01,6]tetradec-3-ene-5,9,12,13,14-pentol;2-hydroxypropane-1,2,3-tricarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
毒素 (柠檬酸盐) 是一种强效的神经毒素,以其阻断神经和肌肉组织中的电压门控钠通道而闻名。 这种化合物源自毒素,毒素天然存在于各种海洋生物中,例如河豚鱼、蓝环章鱼和某些蝾螈物种 。 毒素 (柠檬酸盐) 是毒素的水溶性柠檬酸盐形式,使其更适合某些实验和治疗应用 .
准备方法
合成路线和反应条件: 由于其复杂的结构,毒素 (柠檬酸盐) 的合成涉及几个复杂步骤。 该过程通常从通过立体选择性狄尔斯-阿尔德反应制备核心结构开始,然后进行一系列官能团相互转化 。 关键步骤包括化学选择性环状酸酐开环、脱羧羟化和创新的 SmI2 介导的断裂 。 最后步骤涉及在酸性条件下形成半缩醛和原缩醛,以组装毒素及其柠檬酸盐 .
工业生产方法: 由于其高毒性和复杂的合成,毒素 (柠檬酸盐) 的工业生产受到限制。 生物技术方面的进步使通过培养产生毒素的细菌来生产毒素成为可能 。 这些细菌可以在受控条件下培养以生产毒素,然后将其转化为柠檬酸盐形式,用于各种应用 .
化学反应分析
反应类型: 毒素 (柠檬酸盐) 主要由于其高度官能化的结构而发生取代反应。 它还可以在特定条件下参与氧化和还原反应 .
常见试剂和条件:
形成的主要产物: 这些反应形成的主要产物包括具有修饰的官能团的各种毒素衍生物,这些衍生物可用于进一步的研究和治疗应用 .
科学研究应用
毒素 (柠檬酸盐) 具有广泛的科学研究应用:
作用机制
相似化合物的比较
Saxitoxin: Another potent neurotoxin that blocks sodium channels but has a different structure and source.
Conotoxins: A group of neurotoxic peptides from cone snails that also target sodium channels.
Uniqueness of Tetrodotoxin (citrate): Tetrodotoxin (citrate) is unique due to its high specificity and affinity for voltage-gated sodium channels, making it an invaluable tool in neurobiological research and potential therapeutic applications . Its water-soluble citrate form enhances its usability in various experimental setups .
属性
CAS 编号 |
18660-81-6 |
|---|---|
分子式 |
C17H25N3O15 |
分子量 |
511.4 g/mol |
IUPAC 名称 |
(5R,6R,7S,9R,11R,13S,14S)-3-amino-14-(hydroxymethyl)-8,10-dioxa-2,4-diazatetracyclo[7.3.1.17,11.01,6]tetradec-3-ene-5,9,12,13,14-pentol;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C11H17N3O8.C6H8O7/c12-8-13-6(17)2-4-9(19,1-15)5-3(16)10(2,14-8)7(18)11(20,21-4)22-5;7-3(8)1-6(13,5(11)12)2-4(9)10/h2-7,15-20H,1H2,(H3,12,13,14);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t2-,3?,4+,5-,6-,7+,9+,10?,11-;/m1./s1 |
InChI 键 |
YUJWMDOXROTQCW-XCZXUWTISA-N |
SMILES |
C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C1(C2C3C(N=C(NC34C(C1OC(C4O)(O2)O)O)N)O)O)O |
手性 SMILES |
C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C([C@@]1([C@@H]2[C@@H]3[C@H](N=C(NC34[C@@H]([C@@](O2)(O[C@@H]1C4O)O)O)N)O)O)O |
规范 SMILES |
C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C1(C2C3C(N=C(NC34C(C1OC(C4O)(O2)O)O)N)O)O)O |
外观 |
Assay:≥98%A white to off-white solid |
颜色/形态 |
Crystals |
熔点 |
225 °C (decomposes) |
Key on ui other cas no. |
4368-28-9 |
物理描述 |
Colorless crystalline solid that darkens when heated above 428°F (220°C). |
Pictograms |
Acute Toxic |
保质期 |
Stable to boiling except in an alkaline solution. |
溶解度 |
In water, 1.0X10+6 mg/L at 25 °C /miscible/ (est) Soluble in dilute acetic acid; slightly soluble in dry alcohol, ether; practically insoluble in other organic solvents |
同义词 |
Fugu Toxin Tarichatoxin Tetradotoxin Tetrodotoxin Toxin, Fugu |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Tetrodotoxin citrate exert its effects on the nervous system?
A: Tetrodotoxin citrate acts by binding to voltage-gated sodium channels on the surface of neurons. This binding effectively blocks the flow of sodium ions, which are crucial for the initiation and propagation of action potentials [, , ]. This blockade effectively silences neuronal activity, leading to a variety of physiological effects depending on the location and concentration of the toxin.
Q2: Several research papers mention the use of Tetrodotoxin citrate in conjunction with other pharmacological agents. Why is this approach often employed?
A: Researchers utilize Tetrodotoxin citrate in combination with other drugs, such as NMDA, APB, and PDA, to isolate and study specific components of the electroretinogram (ERG) [, , , ]. By selectively blocking certain neuronal pathways, they can better understand the contribution of different retinal cell types to the overall ERG response.
Q3: Research indicates that Tetrodotoxin citrate can influence oscillatory potentials (OPs) in the retina. What are the implications of these findings?
A: Studies in transgenic rabbits with retinal degeneration have shown that Tetrodotoxin citrate administration leads to a significant reduction in OP amplitudes, even more so than in wild-type rabbits []. This suggests that the observed supernormal OPs in these animals might be linked to secondary changes occurring in the inner retinal neurons following photoreceptor degeneration. This highlights the potential of Tetrodotoxin citrate as a tool to investigate the complex interplay between different retinal cell types during disease progression.
Q4: Beyond its effects on the visual system, are there other areas of research exploring Tetrodotoxin citrate?
A: Interestingly, Tetrodotoxin citrate is being investigated for its potential in pain management. One study explores its use via intratracheal administration as a potential analgesic []. While further research is needed to fully elucidate its efficacy and safety profile in this context, it represents a novel approach to pain relief.
Q5: Given the potent effects of Tetrodotoxin citrate on neuronal activity, what safety concerns are associated with its use in research and potential therapeutic applications?
A: Tetrodotoxin is a highly potent neurotoxin, and its use requires extreme caution. Accidental exposure or ingestion can lead to severe paralysis, respiratory failure, and even death []. Therefore, stringent safety protocols and specialized training are essential for handling and administering this compound.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















